

An In-depth Technical Guide to (R)-2-amino-3-cyclopentylpropanoic Acid

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Compound of Interest

Compound Name:	(R)-2-amino-3-cyclopentylpropanoic acid
Cat. No.:	B555625

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique cyclopentyl moiety offers novel structural motifs for designing peptides and small molecules with potentially enhanced pharmacological properties. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological context, with a focus on data and experimental methodologies relevant to researchers in the field.

Chemical Identity and Properties

(R)-2-amino-3-cyclopentylpropanoic acid, also known as β -Cyclopentyl-D-alanine, is a derivative of the amino acid alanine. The presence of the cyclopentyl group in place of a proton on the beta-carbon introduces lipophilicity and conformational rigidity, which can be advantageous in the design of bioactive molecules.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
CAS Number (Free Acid)	99295-81-5	N/A
CAS Number (HCl Salt)	1629757-73-8	[1]
Molecular Formula	C ₈ H ₁₅ NO ₂	[2]
Molecular Weight	157.21 g/mol	[2]
Synonyms	(R)-β-Cyclopentyl-D-alanine, 3-Cyclopentyl-D-alanine	N/A
Stereoisomers	(S)-2-amino-3- cyclopentylpropanoic acid (CAS: 99295-82-6)	[2]
DL-2-amino-3- cyclopentylpropanoic acid (Racemic)		N/A

Table 2: Physicochemical Data

Property	Value	Source
Appearance	White to off-white powder	N/A
Purity	≥98% (commercially available)	[1]
Storage	2-8°C, sealed in a dry environment	N/A
Molecular Formula (HCl Salt)	C ₈ H ₁₆ ClNO ₂	[1]
Molecular Weight (HCl Salt)	193.67 g/mol	[1]

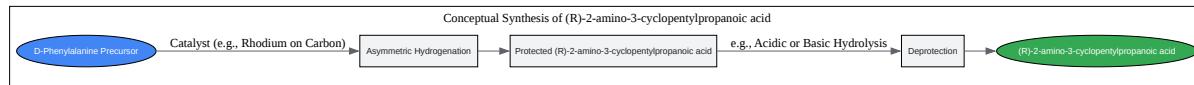
Synthesis and Manufacturing

The enantioselective synthesis of **(R)-2-amino-3-cyclopentylpropanoic acid** is crucial for its application in stereospecific drug design. While a definitive, detailed protocol for this specific molecule is not readily available in public literature, a common strategy involves the

asymmetric synthesis of β -amino acids. One potential synthetic route is adapted from the synthesis of the analogous (2R)-2-amino-3-cyclohexylpropanoic acid. This method involves the catalytic hydrogenation of a suitable precursor.

Conceptual Asymmetric Synthesis Workflow

A plausible synthetic approach for **(R)-2-amino-3-cyclopentylpropanoic acid** could involve the following key steps, as conceptualized from related syntheses.



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Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of a Structural Analog, **(2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride[3]**

This protocol for a similar molecule provides a template for potential synthesis of the cyclopentyl derivative.

Materials:

- D-phenylalanine methyl ester hydrochloride
- 5% Rhodium on carbon
- Methyl alcohol

Procedure:

- Commercially available D-phenylalanine methyl ester hydrochloride (12 g) is dissolved in 250 mL of methyl alcohol.
- 5% rhodium on carbon (1.2 g) is added to the solution.
- The mixture is subjected to hydrogenation.
- Upon completion of the reaction, the catalyst is filtered off.
- The solvent is removed under reduced pressure to yield (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride. The reported yield for this reaction is 97%.^[3]

Note: Subsequent steps would involve coupling with other amino acids or deprotection of the ester and amine groups as required for the final application.

Biological Activity and Applications

(R)-2-amino-3-cyclopentylpropanoic acid is recognized as an unnatural amino acid derivative of alanine. Such modifications are a key strategy in drug development to enhance the metabolic stability and biological activity of peptides and small molecules.

Potential in Neurological Disorders

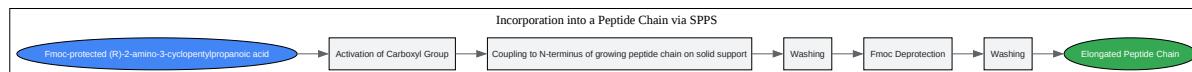
Non-proteinogenic amino acids, including those with cyclic side chains, are of interest in the study and potential treatment of neurological disorders.^[4] The introduction of the cyclopentyl group can influence receptor binding and selectivity. While specific targets for **(R)-2-amino-3-cyclopentylpropanoic acid** have not been definitively identified in the reviewed literature, related compounds have been investigated as modulators of N-Methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological conditions.^[5]

Role in Peptide Synthesis

The primary application of **(R)-2-amino-3-cyclopentylpropanoic acid** is as a building block in peptide synthesis.^[4] Its incorporation into a peptide sequence can induce specific conformational constraints, potentially leading to peptides with improved stability against enzymatic degradation and enhanced binding affinity for their biological targets.

Workflow for Peptide Synthesis Incorporation:

The general workflow for incorporating this amino acid into a peptide chain via solid-phase peptide synthesis (SPPS) is outlined below.



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Caption: General workflow for solid-phase peptide synthesis.

Experimental Protocol: General Solid-Phase Peptide Synthesis Coupling Cycle

This is a generalized protocol and may require optimization for specific sequences.

Materials:

- Fmoc-protected **(R)-2-amino-3-cyclopentylpropanoic acid**
- Solid-phase synthesis resin with a free amine group
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (e.g., DMF, DCM)

Procedure:

- Resin Swelling: The resin is swelled in an appropriate solvent like DMF.
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM.

- Amino Acid Activation: The Fmoc-protected **(R)-2-amino-3-cyclopentylpropanoic acid** is pre-activated by dissolving it in DMF with a coupling reagent and a base.
- Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.
- Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
- Capping (Optional): Any unreacted amine groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
- This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Signaling Pathways

Currently, there is no specific signaling pathway that has been directly and conclusively associated with the action of **(R)-2-amino-3-cyclopentylpropanoic acid** in the public domain literature. As it is primarily used as a structural component in larger molecules, its effect on signaling pathways would be dependent on the biological target of the final peptide or small molecule it is incorporated into. Further research is required to elucidate any intrinsic biological activity and its potential modulation of cellular signaling.

Conclusion

(R)-2-amino-3-cyclopentylpropanoic acid is a valuable synthetic amino acid for researchers in drug discovery and peptide chemistry. Its unique structural features provide an opportunity to create novel molecules with potentially improved therapeutic profiles. While detailed biological activity and specific synthesis protocols are still emerging, the foundational information provided in this guide serves as a critical resource for its application in the laboratory. Further investigations are warranted to fully explore its biological potential and to develop optimized and scalable synthetic routes.

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